4-Fluorochalcone ((E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one) is a halogenated α,β-unsaturated ketone serving as a highly versatile building block in medicinal chemistry and advanced materials synthesis [1]. Featuring a para-fluoro substitution on the B-ring, it functions as a potent Michael acceptor with enhanced electrophilicity compared to unsubstituted chalcones. Its primary procurement value lies in its dual utility: acting as a metabolically stable precursor for heterocyclic drug scaffolds (e.g., pyrazolines, pyrimidines) and serving as an electron-deficient synthon for donor-acceptor materials, including azadipyrromethene complexes for organic photovoltaics. The compound offers a precise balance of minimal steric bulk and strong electronegativity, making it a critical baseline material for structure-activity relationship (SAR) optimization and functional dye synthesis.
Substituting 4-fluorochalcone with unsubstituted chalcone, 4-chlorochalcone, or its isomer 4'-fluorochalcone frequently compromises downstream processability and target efficacy [1]. The specific placement of the highly electronegative fluorine atom on the B-ring directly polarizes the conjugated enone system, accelerating nucleophilic addition rates during cyclization reactions compared to the unsubstituted baseline [2]. Unlike 4-chlorochalcone, which introduces significant steric bulk and altered lipophilicity, the fluorine substitution maintains a van der Waals radius closely mimicking hydrogen while drastically increasing metabolic stability. Furthermore, substituting with 4'-fluorochalcone (A-ring substitution) fundamentally shifts the electronic distribution away from the reactive alkene, altering Michael addition kinetics and leading to unpredictable yields in heterocyclic synthesis and diminished binding affinity in enzyme inhibition assays.
In comparative evaluations of chalcone derivatives against human erythrocyte GST, 4-fluorochalcone demonstrates a highly potent competitive inhibition profile [1]. While the broader class of substituted chalcones exhibits Ki constants ranging from 7.76 to 41.93 μM, 4-fluorochalcone specifically provides enhanced inhibitory efficacy compared to unsubstituted and methoxy-substituted baselines. The para-fluoro substitution on the B-ring facilitates optimal active-site interactions without the steric penalties associated with bulkier halogens, driving its selection as a preferred scaffold for GST-targeted therapeutic development.
| Evidence Dimension | Inhibition Constant (Ki) against human GST |
| Target Compound Data | Operates at the high-potency end of the 7.76–41.93 μM range |
| Comparator Or Baseline | Methoxy- and unsubstituted chalcones (lower affinity / noncompetitive mechanisms) |
| Quantified Difference | Significant reduction in Ki and shift to strictly competitive inhibition |
| Conditions | In vitro human erythrocyte GST assay (GSH-agarose affinity purified) |
Procurement of 4-fluorochalcone ensures access to a structurally optimized, competitive inhibitor scaffold, avoiding the weaker binding and noncompetitive kinetics of unhalogenated analogs.
4-Fluorochalcone serves as a critical precursor in the synthesis of fluorinated azadipyrromethene (ADP) complexes used as non-fullerene acceptors in organic photovoltaics [1]. The incorporation of the para-fluoro group significantly enhances the electron-withdrawing capacity of the resulting ADP core compared to unsubstituted chalcone precursors. This structural modification effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, improving electron transport properties and facilitating favorable solid-state packing via C-F···H intermolecular interactions, which are essential for high-efficiency bulk heterojunction solar cells.
| Evidence Dimension | LUMO level tuning and solid-state packing in ADP complexes |
| Target Compound Data | Yields highly electron-deficient fluorinated ADP acceptors |
| Comparator Or Baseline | Unsubstituted chalcone (fails to sufficiently lower LUMO levels) |
| Quantified Difference | Enhanced electron transport and distinct dark blue-black crystalline packing |
| Conditions | Synthesis via Michael addition with nitromethane and subsequent complexation |
For materials science procurement, 4-fluorochalcone is indispensable for engineering low-LUMO electron acceptors, a functional requirement that standard chalcones cannot fulfill.
The strategic placement of the fluorine atom on the B-ring of 4-fluorochalcone yields significant advantages in the competitive inhibition of human Carbonic Anhydrase II (hCA II) [1]. In comparative studies of chalcone derivatives, 4-fluorochalcone and its direct analogs demonstrate potent low-micromolar IC50 values (ranging from 0.80 to 4.05 μM). The fluorine substituent enhances binding affinity through favorable electrostatic interactions within the enzyme's active site, outperforming both unsubstituted chalcones, which lack these specific binding contacts, and bulkier chloro- or bromo-derivatives that introduce steric clashes.
| Evidence Dimension | Inhibitory Concentration (IC50) against hCA II |
| Target Compound Data | Potent competitive inhibition (IC50 within 0.80–4.05 μM range) |
| Comparator Or Baseline | Unsubstituted and bulky halogenated chalcones |
| Quantified Difference | Superior active site fit yielding lower IC50 values |
| Conditions | In vitro hCA II esterase activity assay |
Buyers targeting hCA II inhibition should select 4-fluorochalcone to leverage its optimal balance of electronegativity and minimal steric bulk, ensuring higher assay reproducibility and potency.
4-Fluorochalcone is uniquely suited as an electrophilic building block for synthesizing donor-acceptor fluorescent chemosensors, such as 4-dimethylamino-4'-fluorochalcone derivatives used for cyanide and iron(III) detection [1]. The para-fluoro substitution acts as a strong electron acceptor, creating a highly polarized push-pull system when paired with a donor group. This specific electronic configuration yields distinct green fluorescence and exceptional stability in mixed aqueous systems (e.g., CH3CN/water buffer at pH 7.4), a performance metric that unsubstituted chalcones cannot achieve due to their lack of sufficient intramolecular charge transfer (ICT) character.
| Evidence Dimension | Intramolecular Charge Transfer (ICT) and probe stability |
| Target Compound Data | Generates stable, highly fluorescent donor-acceptor systems |
| Comparator Or Baseline | Unsubstituted chalcone (insufficient electron-withdrawing character) |
| Quantified Difference | Distinct green fluorescence and high stability in aqueous buffers |
| Conditions | CH3CN/water (1:9 v/v) buffer solution (Tris-HCl, pH 7.4) |
Procuring 4-fluorochalcone is essential for developing high-contrast, stable fluorescent probes, as baseline chalcones fail to provide the necessary electron-withdrawing pull for effective ICT.
4-Fluorochalcone is the optimal precursor for synthesizing fluorinated azadipyrromethene (ADP) complexes. Its strong electron-withdrawing nature effectively lowers the LUMO energy levels of the resulting complexes, making them highly efficient non-fullerene electron acceptors in bulk heterojunction organic photovoltaics [1].
In medicinal chemistry workflows targeting cellular detoxification pathways, 4-fluorochalcone serves as a highly potent, competitive inhibitor scaffold. It is prioritized over unsubstituted chalcones for developing targeted therapies against GST-overexpressing cancer cell lines, ensuring superior binding affinity and predictable inhibition kinetics [2].
Due to its highly polarized α,β-unsaturated ketone system, 4-fluorochalcone is utilized as a foundational building block for push-pull fluorescent probes. It is specifically selected for creating stable, high-contrast chemosensors capable of detecting ions like cyanide and iron(III) in mixed aqueous and biological environments [3].
As a highly reactive Michael acceptor with minimal steric hindrance, 4-fluorochalcone is widely procured for the cyclization of pyrazolines, pyrimidines, and other nitrogen-containing heterocycles. The retained fluorine atom enhances the lipophilicity and metabolic stability of the final drug candidates, such as those targeting Carbonic Anhydrase II [4].